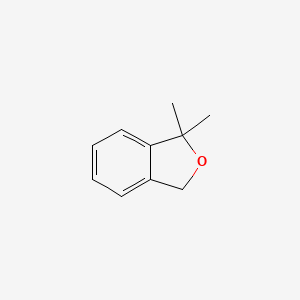
1,1-Dimethyl-1,3-dihydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1,3-dihydroisobenzofuran is a heterocyclic organic compound characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,3-dihydroisobenzofuran can be synthesized through several methods. One common approach involves the reduction of phthalic acid or its derivatives, followed by cyclization. Another method includes the use of tin powder-mediated tandem allylation/oxa-Michael addition reactions of o-formyl chalcones with various allyl bromides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes steps such as cycloaddition reactions and subsequent purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione using molecular oxygen and hydrogen peroxide in subcritical water .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Tin powder and allyl bromides under mild conditions.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed:
- Isobenzofuran-1(3H)-one
- Isobenzofuran-1,3-dione
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its radical scavenging activity and potential as an antioxidant.
Medicine: Explored for its anti-tumor, anti-diabetic, and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. Its radical scavenging activity is attributed to its ability to donate electrons and neutralize reactive oxygen species. The presence of carboxyl and carbonyl residues resulting from the opening of the lactone ring alters the aromaticity of the system, enhancing its reactivity .
Comparison with Similar Compounds
- Isobenzofuran
- Isobenzofuran-1(3H)-one
- 3-Hydroxyisobenzofuran-1(3H)-one
Comparison: 1,1-Dimethyl-1,3-dihydroisobenzofuran is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to isobenzofuran and its derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
42502-56-7 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,3-dimethyl-1H-2-benzofuran |
InChI |
InChI=1S/C10H12O/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3 |
InChI Key |
URPOKCTXTOAWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















